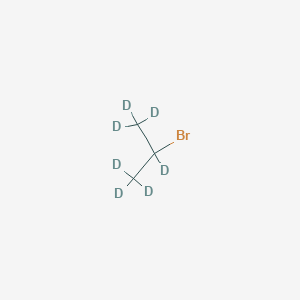

2-Bromopropane-d7

Descripción general

Descripción

Hematopoietic and Reproductive Hazards Analysis

Exposure to solvents containing 2-bromopropane (2-BP) has been linked to significant health hazards in Korean electronic workers. The study involved 33 workers who underwent medical examinations, revealing that female workers experienced secondary amenorrhea and male workers showed reduced sperm count and motility. The bone marrow effects and reproductive failures were attributed to 2-BP exposure, as no other agents were identified as potential causes .

Synthesis and Molecular Interaction Analysis

2-BP has been shown to form DNA adducts, specifically the N7-Guanine adduct, which was synthesized and characterized in vitro. This finding suggests a molecular mechanism for 2-BP-induced immunosuppression, as the formation of this adduct could interfere with normal DNA processes [

Aplicaciones Científicas De Investigación

Synthesis and Characterization Studies

- 2-Bromopropane has been studied for its potential to form DNA adducts, particularly in the context of its immunosuppressive effects. For instance, the synthesis and characterization of N7-guanine adduct of 2-bromopropane have been conducted to understand its molecular mechanism of immunosuppression. This includes structural analysis through UV, 1H-NMR, 13C-NMR, COSY, and mass spectrometry techniques (Zhao et al., 2002).

Neuro-Reproductive Toxicity Analysis

- Studies on 2-bromopropane have highlighted its role as a neurotoxic and reproductive toxic agent. It was used as an alternative to chlorofluorocarbons in industries but was later found to cause reproductive and hematopoietic disorders in workers. These findings were corroborated by animal studies that identified the affected target cells (Ichihara, 2005).

Investigating Depurination Mechanisms

- The role of 2-bromopropane in causing depurination, a process leading to genomic alterations, has been explored. Studies have shown massive depurination following incubation of nucleosides with 2-bromopropane under physiological conditions. This has implications for understanding its genotoxic potential (Thapa et al., 2007).

Reproductive and Developmental Toxicity Evaluation

- The reproductive and developmental toxicity of 2-bromopropane has been extensively studied. This includes its use in various industries and its potential effects on human reproduction and development, as assessed by expert panels and animal studies (Boekelheide et al., 2004).

Analytical Method Development

- Efforts have been made to develop analytical methods for detecting 2-bromopropane in biological samples, such as human urine. This is crucial for monitoring occupational exposure and assessing the health risks associated with 2-bromopropane (B'hymer & Cheever, 2005).

Exploring Molecular Mechanisms of Toxicity

- Research has delved into the molecular mechanisms underlying 2-bromopropane's toxicity, particularly its apoptotic effects on cells. This includes studies on mouse oocytes and embryos, revealing insights into the compound's impact on cellular processes (Chan, 2010).

Mecanismo De Acción

Target of Action

2-Bromopropane-d7, also known as Isopropyl-d7 bromide, is primarily used in research and development It’s known that alkyl halides like this compound are often used in organic synthesis primarily as alkylating agents for introducing the isopropyl functional groups .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a density of 1383 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place and to avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by factors such as ventilation, temperature, and the presence of dust or aerosols .

Safety and Hazards

2-Bromopropane-d7 is highly flammable and may cause damage to organs through prolonged or repeated exposure. It may also damage fertility . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39091-63-9 | |

| Record name | 2-Bromopropane-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

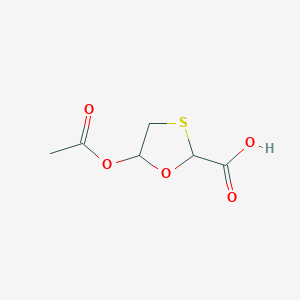

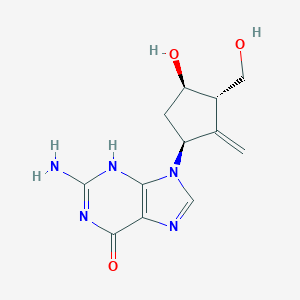

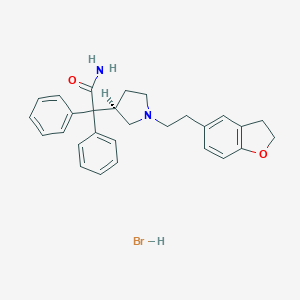

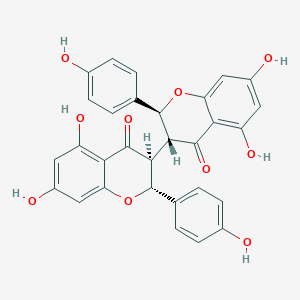

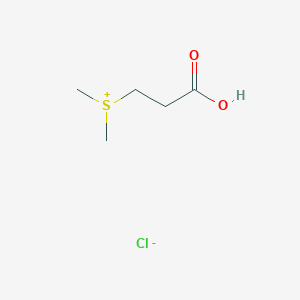

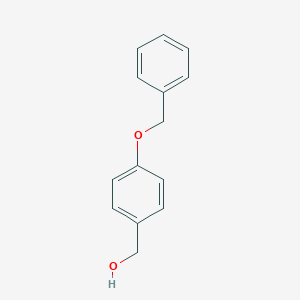

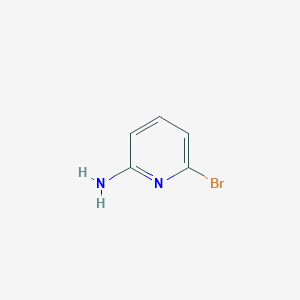

Feasible Synthetic Routes

Q & A

Q1: Why is the study of 2-bromopropane-d7's vibrational spectra important?

A1: Understanding the vibrational spectra of molecules provides valuable insights into their structure and dynamics. By studying the vibrational spectra of this compound, researchers can gain a deeper understanding of how isotopic substitution, specifically deuterium for hydrogen, affects the molecule's vibrational modes. [] This knowledge is crucial for interpreting spectroscopic data and developing accurate theoretical models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)

![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)